2-Propyl-2-pentenenitrile
Description
Contextualization within Unsaturated Nitrile Chemistry
Unsaturated nitriles are a class of organic compounds characterized by the presence of a carbon-carbon double or triple bond in conjugation with a cyano (-C≡N) functional group. ontosight.aifiveable.me This structural arrangement, particularly in α,β-unsaturated nitriles, leads to unique electronic properties and reactivity. The conjugation allows for the delocalization of π-electrons across the nitrile and alkene moieties, which stabilizes the molecule and influences its chemical behavior. fiveable.me
These compounds are highly valuable in organic synthesis due to the versatility of the cyano group, which can be readily transformed into a wide range of other functional groups, including amines, amides, carboxylic acids, aldehydes, and ketones. beilstein-journals.org Consequently, unsaturated nitriles serve as key building blocks and versatile intermediates in the synthesis of more complex molecules, such as nitrogen-containing heterocyclic compounds like pyridines and pyrroles, natural products, and pharmaceuticals. fiveable.mebeilstein-journals.org
The chemistry of unsaturated nitriles, however, presents distinct challenges compared to their α,β-unsaturated carbonyl counterparts. acs.org For instance, conjugate additions of carbon nucleophiles to α,β-unsaturated nitriles are often difficult to achieve. acs.org Many conventional nucleophiles that react readily with unsaturated carbonyls are unreactive with unsaturated nitriles, while highly reactive nucleophiles may favor a 1,2-addition to the nitrile group itself rather than the desired conjugate addition. acs.org Overcoming these reactivity challenges is a key focus of ongoing research, as enhancing their use as synthetic intermediates could facilitate the synthesis of numerous nitrile-containing target molecules. acs.org
Historical Perspective on Dienic and Alkenic Nitrile Synthesis
The history of nitrile chemistry dates back to 1782, with the synthesis of hydrogen cyanide, the simplest nitrile. wikipedia.org This was followed by the preparation of benzonitrile (B105546) and propionitrile (B127096) in the 1830s. wikipedia.org Over the decades, numerous methods for synthesizing nitriles have been developed, ranging from laboratory-scale reactions to large-scale industrial processes.
Historically, two major industrial methods for producing nitriles are ammoxidation and hydrocyanation. wikipedia.org Ammoxidation involves the partial oxidation of a hydrocarbon in the presence of ammonia, famously used to produce acrylonitrile (B1666552) from propylene. wikipedia.orgresearchgate.net Hydrocyanation is the addition of hydrogen cyanide (HCN) across an alkene, a process used on an industrial scale to produce precursors for nylon. wikipedia.orgwikipedia.org However, the extreme toxicity of HCN makes direct hydrocyanation less common in laboratory settings. wikipedia.org
Classic laboratory syntheses include the dehydration of amides and the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with metal cyanides. wikipedia.orgmaynoothuniversity.ie Other established methods include the Sandmeyer reaction for preparing aromatic nitriles and the formation of cyanohydrins from aldehydes and ketones. wikipedia.org The development of nitrile oxides, which can be generated from precursors like hydroximoyl halides, also has a history dating back to at least the 1960s for applications in polymer chemistry. google.com These foundational methods paved the way for the more advanced and selective catalytic systems in use today.
Current Research Landscape and Unexplored Avenues for 2-Propyl-2-pentenenitrile
The current research landscape in nitrile synthesis is heavily focused on the development of novel, efficient, and selective catalytic methods. researchgate.net Modern strategies aim to overcome the limitations of traditional methods, such as the use of toxic reagents or harsh reaction conditions. Significant progress has been made in transition-metal-catalyzed hydrocyanation and related reactions. beilstein-journals.orgnih.gov For instance, highly selective copper-catalyzed hydroalumination/cyanation sequences have been developed for synthesizing β,γ-unsaturated nitriles with excellent control over regioselectivity and stereoselectivity. beilstein-journals.org Furthermore, nickel-catalyzed isomerization-hydrocyanation tandem reactions allow for the synthesis of linear nitriles from internal olefins, expanding the range of accessible nitrile products under Lewis acid-free conditions. organic-chemistry.org
Specific to this compound, its synthesis has been described in patent literature, primarily as an intermediate. One key method involves the dehydration of di-n-propylketone cyanohydrin using thionyl chloride. google.com This process yields this compound as a mixture of Z and E isomers, which can then be used in subsequent reactions. google.com The compound is also documented as a reactant for producing more complex dinitriles through base-catalyzed addition reactions. rsc.org
Despite these established syntheses, several avenues for this compound remain underexplored. A primary challenge is the stereoselective synthesis of either the E or Z isomer, as current methods often produce mixtures. google.com The development of catalytic systems that can control the stereochemical outcome of the dehydration or isomerization process would be a significant advancement. Furthermore, the full potential of this compound as a building block in modern catalytic C-C bond-forming reactions is yet to be thoroughly investigated. Exploring its reactivity in asymmetric catalysis or its use as a precursor for novel functional materials could open new applications for this specific unsaturated nitrile.
Significance of this compound as a Synthetic Target and Intermediate
The primary significance of this compound lies in its role as a key synthetic intermediate. It is most notably a precursor in the preparation of E-2-propyl-2-pentenoic acid. google.com This is achieved through the saponification (hydrolysis) of the nitrile group of this compound, typically using a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as glycerol. google.com
Beyond this specific transformation, this compound serves as a valuable starting material for creating more elaborate molecular structures. For example, it can undergo alkylation at the α-carbon to produce more substituted nitriles, such as 5-methyl-2-(1-propenyl)-2-propyl-4-hexenenitrile. prepchem.com The inherent reactivity of both the alkene and the nitrile functionalities makes it a versatile substrate for various addition and transformation reactions. The general utility of the nitrile group, which can be converted into amines, amides, or carboxylic acids, further enhances its importance as an intermediate, providing a gateway to a diverse range of chemical entities. beilstein-journals.org
Chemical Data and Synthesis Overview
Table 1: Physicochemical Properties of Selected Alkenenitriles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| 2-Pentenenitrile | C5H7N | 81.12 | 112.0 ± 0.0 at 760 mmHg chemsrc.com |
| This compound | C8H13N | 123.20 | 62 - 64 at 17 mbar google.com |
Table 2: Synthesis of this compound via Dehydration
| Starting Material | Reagent | Key Conditions | Product Isomer Ratio (Z:E) | Yield | Reference |
|---|
Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-propylpent-2-enenitrile |
InChI |
InChI=1S/C8H13N/c1-3-5-8(7-9)6-4-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IZHXLXHDKKJAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propyl 2 Pentenenitrile
Classical Approaches to Unsaturated Nitrile Synthesis Applicable to 2-Propyl-2-pentenenitrile
Classical methods for the synthesis of α,β-unsaturated nitriles, such as this compound, have long been established in the field of organic chemistry. These foundational techniques, including dehydration reactions, Knoevenagel condensations, and cyanation of halogenated substrates, provide reliable pathways to the target molecule.
Dehydration Reactions of Amides and Oximes Precursors for this compound
The dehydration of primary amides and oximes is a fundamental method for the preparation of nitriles. researchgate.net For the synthesis of this compound, the corresponding precursor would be 2-propyl-2-pentenamide. This amide can be subjected to various dehydrating agents to yield the desired nitrile. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.com
A closely related and highly relevant synthesis involves the dehydration of a cyanohydrin precursor. Specifically, the cyanohydrin derived from di-n-propyl ketone can be dehydrated using thionyl chloride. The resulting product, this compound, is obtained predominantly as the Z-isomer. google.com This reaction proceeds by converting the hydroxyl group of the cyanohydrin into a good leaving group, which is subsequently eliminated to form the carbon-carbon double bond.
| Precursor | Reagent | Product | Key Observations | Reference |
|---|---|---|---|---|
| Di-n-propylketone cyanohydrin | Thionyl chloride (SOCl₂) | This compound | Predominantly forms the Z-isomer. | google.com |
| 2-Propyl-2-pentenamide | Phosphorus pentoxide (P₂O₅) | This compound | General method for amide dehydration. | chemistrysteps.com |
Knoevenagel Condensation and Related Pathways to this compound Structures
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is particularly useful for the synthesis of α,β-unsaturated compounds. researchgate.net In the context of this compound synthesis, this reaction would involve the condensation of a ketone with a compound containing an active methylene (B1212753) group flanked by electron-withdrawing groups, one of which is a nitrile.
A plausible pathway involves the reaction of pentan-3-one (diethyl ketone) with a reagent such as cyanoacetic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or ammonia. The initial condensation product would then undergo decarboxylation to yield this compound. youtube.com Alternatively, reagents like malononitrile (B47326) can be used, though this would introduce a second nitrile group that may require subsequent removal or transformation. acs.org The reaction is typically driven by the removal of water, often through azeotropic distillation.
| Ketone | Active Methylene Compound | Catalyst/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Pentan-3-one | Cyanoacetic acid | Weak base (e.g., piperidine), heat, removal of water | This compound (after decarboxylation) | youtube.com |
| Aryl Alkyl Ketones | Malononitrile | Basic catalyst | α,β-Unsaturated dinitrile | acs.org |
Cyanation Reactions of Halogenated Substrates Leading to this compound
The introduction of a nitrile group via cyanation of a suitable halogenated precursor is another classical approach. For the synthesis of this compound, a vinyl halide such as 2-bromo-3-propyl-pent-2-ene would be an appropriate substrate. The reaction of this vinyl bromide with a cyanide source, such as sodium or potassium cyanide, would yield the target nitrile. organic-chemistry.org
The synthesis of the vinyl halide precursor is a critical step. It can potentially be prepared from the corresponding ketone, pentan-3-one, through a series of reactions involving the formation of a vinyl triflate or phosphate (B84403), followed by conversion to the vinyl halide. The subsequent nucleophilic substitution by the cyanide ion, often facilitated by a palladium catalyst in modern variations, leads to the formation of the α,β-unsaturated nitrile. organic-chemistry.org
Modern Catalytic Strategies for this compound Synthesis
Contemporary synthetic chemistry has seen the emergence of powerful catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches. These strategies, employing transition metals or organocatalysts, are applicable to the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions for this compound Formation
Transition metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of nitriles. Palladium-catalyzed cyanation of vinyl halides or triflates is a highly efficient method for constructing α,β-unsaturated nitriles. organic-chemistry.org For the synthesis of this compound, a precursor like 2-bromo-3-propyl-pent-2-ene could be coupled with a cyanide source, such as zinc cyanide or acetone (B3395972) cyanohydrin, in the presence of a palladium catalyst and a suitable ligand.
Nickel-catalyzed reactions have also emerged as a valuable alternative. For instance, a Heck-type reaction between an alkene and an α-cyano alkyl bromide can furnish β,γ-unsaturated nitriles, which could potentially be isomerized to the desired α,β-unsaturated product. rsc.org Furthermore, manganese-catalyzed additions of saturated nitriles to unsaturated nitriles present another modern approach, although this would lead to a more complex structure. nih.gov
| Substrate | Cyanide Source/Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Vinyl Halide | Acetone cyanohydrin | Palladium catalyst | α,β-Unsaturated nitrile | organic-chemistry.org |
| Alkene | α-Cyano alkyl bromide | Nickel catalyst | β,γ-Unsaturated nitrile | rsc.org |
| Unsaturated nitrile | Saturated nitrile | PNP-Manganese pincer complex | Glutaronitrile derivative | nih.gov |
Organocatalytic Approaches to the Construction of this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. For the preparation of α,β-unsaturated nitriles, organocatalytic variants of the Knoevenagel condensation are well-established. Chiral amines or their salts can be used to catalyze the condensation of ketones with active methylene compounds, potentially leading to enantioselective synthesis if a prochiral substrate is used. mdpi.com
In the context of this compound, an organocatalyst could be employed to facilitate the reaction between pentan-3-one and a cyano-containing active methylene compound. The mechanism typically involves the formation of an enamine from the ketone and the amine catalyst, which then reacts with the nitrile-containing partner. This approach aligns with the principles of green chemistry by avoiding the use of heavy metals.
Photoredox Catalysis and Electrochemical Methods in this compound Synthesis
Modern synthetic chemistry has increasingly turned to photoredox catalysis and electrochemical methods to forge carbon-carbon bonds under mild conditions. For a target molecule like this compound, these techniques offer potential pathways starting from readily available precursors.
Photoredox Catalysis: Visible-light photoredox catalysis could be hypothetically employed for the synthesis of this compound. A plausible approach would involve the functionalization of a simpler α,β-unsaturated nitrile. For instance, a photoredox-catalyzed radical addition could introduce one of the propyl groups. While specific applications to this target are not documented, the general principle has been demonstrated in the synthesis of other complex molecules. dntb.gov.uaresearchgate.netnih.gov These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, that, upon excitation by visible light, can facilitate single-electron transfer processes, generating radical intermediates that can form new carbon-carbon bonds. nih.gov
Electrochemical Methods: Electrochemical synthesis provides an alternative, reagent-minimal approach. An electroreductive coupling between a ketone and an activated nitrile could be a viable route. acs.org For example, 4-heptanone (B92745) could serve as a precursor. In such a process, the ketone is electrochemically reduced to form a radical anion, which can then react with an α-halo nitrile in a cyclization or coupling reaction. Subsequent elimination would yield the desired α,β-unsaturated nitrile. Electrochemical methods are also used in the synthesis of β-ketonitriles from ketones, which could be intermediates that are subsequently converted to the target molecule. researchgate.net
Stereoselective Synthesis of this compound Isomers
The double bond in this compound can exist as either the (E) or (Z) isomer. The synthesis of a specific isomer requires stereocontrol, a significant challenge in the creation of tetrasubstituted alkenes. rsc.org
Strategies for E/Z Stereocontrol in the Formation of this compound
Achieving stereocontrol in the synthesis of a tetrasubstituted alkene like this compound is a formidable challenge due to steric hindrance around the double bond. rsc.org Several strategies have been developed for the stereoselective synthesis of such compounds, which can be hypothetically applied here.
One of the most effective methods for controlling alkene geometry is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. To synthesize this compound, one could react 4-heptanone with diethyl (cyanomethyl)phosphonate. The HWE reaction typically favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgorganic-chemistry.org Modifications to the phosphonate (B1237965) reagent and reaction conditions, such as the Still-Gennari modification which uses trifluoroethyl phosphonates, can favor the formation of the (Z)-isomer. youtube.com
Another powerful strategy involves the carbometalation of internal alkynes . A sequential carbocupration of an appropriately substituted alkynyl thioether, followed by a sulfur-lithium exchange and trapping with an electrophile, can lead to tetrasubstituted olefins with excellent control over the double bond geometry. nih.gov This method allows for the stepwise and stereoselective introduction of different groups around the double bond. Nickel-catalyzed cascade reactions involving the difunctionalization of alkynes have also been shown to produce tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org
Below is a table comparing potential stereoselective methods for the synthesis of this compound isomers.
| Method | Typical Stereoselectivity | Potential Precursors for this compound | Key Considerations |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Predominantly (E) | 4-Heptanone, Diethyl (cyanomethyl)phosphonate | Byproduct removal is straightforward. wikipedia.org |
| Still-Gennari Modification of HWE | Predominantly (Z) | 4-Heptanone, Trifluoroethyl (cyanomethyl)phosphonate | Utilizes more specialized phosphonate reagents. youtube.com |
| Carbometalation of Alkynes | High (E) or (Z) depending on sequence | Substituted alkynyl thioethers | Multi-step but highly versatile and controllable. nih.gov |
| Nickel-Catalyzed Alkyne Difunctionalization | Exclusively (Z) | Internal alkynes and boronic acids | Offers high regio- and stereocontrol. rsc.org |
Asymmetric Induction in the Synthesis of Chiral Derivatives of this compound
If one of the propyl groups on this compound were to be replaced by a different alkyl group, a chiral center would be created at the α-carbon, leading to the possibility of enantiomers. The synthesis of such chiral derivatives would require asymmetric induction.
A key strategy for creating such α-quaternary stereocenters is the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated compounds. For instance, a dialkylzinc reagent could be added to an appropriate α,β-unsaturated nitrile in the presence of a chiral catalyst, such as a copper complex with a chiral ligand. This has been successfully applied to the synthesis of all-carbon benzylic quaternary stereocenters. nih.gov
Another approach is the organocatalytic amination of α-substituted α-cyanoacetates. While this method introduces a nitrogen-containing group, it establishes the chiral quaternary center, and the nitrogen functionality could potentially be removed or modified in subsequent steps. researchgate.netscilit.com The use of chiral organocatalysts, such as derivatives of cinchona alkaloids, can lead to high enantioselectivities.
The following table summarizes potential asymmetric strategies for chiral derivatives of this compound.
| Method | Type of Chirality Introduced | Potential Substrates | Typical Catalysts |
|---|---|---|---|
| Enantioselective Conjugate Addition | α-Quaternary Stereocenter | α,β-Unsaturated Nitrile | Chiral Copper-Ligand Complexes |
| Organocatalytic Amination | α-Quaternary Stereocenter | α-Substituted α-Cyanoacetate | Chiral Alkaloid Derivatives (e.g., Quinidine-based) |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves considering factors such as the choice of solvents, atom economy, and waste minimization.
Solvent-Free and Aqueous Media Syntheses of this compound
Solvent-Free Synthesis: The Knoevenagel condensation , a classic method for forming carbon-carbon double bonds, can be adapted for the synthesis of α,β-unsaturated nitriles. mdpi.comresearchgate.netresearchgate.netimedpub.com This reaction between a carbonyl compound (like 4-heptanone) and an active methylene compound (like malononitrile or ethyl cyanoacetate) can often be performed under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid catalyst. mdpi.comresearchgate.netresearchgate.net Microwave-assisted solvent-free Knoevenagel condensations have also been shown to be highly efficient. mdpi.com
Aqueous Media Synthesis: Performing reactions in water is a key goal of green chemistry. The Horner-Wadsworth-Emmons reaction, mentioned earlier for stereocontrol, can be conducted in aqueous or partially aqueous systems, often with the aid of phase-transfer catalysts or by using deep eutectic solvents. rsc.orgrsc.org This reduces the reliance on volatile organic solvents.
Atom-Economy and Waste Minimization in this compound Production
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy generate minimal waste.
The Wittig reaction and the Horner-Wadsworth-Emmons reaction are common methods for alkene synthesis. While often high-yielding, the Wittig reaction has poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste, which has a high molecular weight. rsc.org The HWE reaction is generally more atom-economical as the phosphate byproduct has a lower molecular weight and is water-soluble, making it easier to remove and dispose of in a more environmentally friendly manner. wikipedia.orgorganic-chemistry.org
A Knoevenagel condensation followed by decarboxylation represents a more atom-economical alternative to Wittig-type reactions for synthesizing α,β-unsaturated esters from aldehydes, and similar principles can be applied to nitrile synthesis. soton.ac.uk In the ideal Knoevenagel condensation for this compound (from 4-heptanone and malononitrile), the only byproduct is water, leading to a very high atom economy.
The table below provides a comparative analysis of the atom economy of different potential synthetic routes.
| Reaction | Key Reagents | Major Byproducts | Atom Economy | Green Chemistry Considerations |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide, 4-Heptanone | Triphenylphosphine oxide | Low | Generates significant, high molecular weight waste. rsc.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, 4-Heptanone | Dialkyl phosphate salt | Moderate | Water-soluble byproduct is easier to separate and dispose of. wikipedia.org |
| Knoevenagel Condensation | Malononitrile, 4-Heptanone | Water | High | Can often be run solvent-free; minimal waste. mdpi.comresearchgate.net |
Use of Renewable Feedstocks and Sustainable Reagents for this compound Precursors
The industrial synthesis of specialty chemicals like this compound is increasingly focused on adopting green chemistry principles, prioritizing the use of renewable feedstocks and sustainable reagents. This approach aims to reduce the reliance on petrochemicals and minimize environmental impact. The primary precursor for this compound is the C7 ketone, 4-heptanone (dipropyl ketone). Therefore, sustainable methodologies concentrate on the bio-based production of this ketone and its subsequent conversion to the target nitrile using environmentally benign processes.
The conversion of lignocellulosic biomass, a non-food-based renewable resource, represents a cornerstone of this strategy. Biomass can be processed into a variety of platform molecules, including carboxylic acids, alcohols, and furanic compounds, which serve as starting materials for synthesizing ketones. nih.govmdpi.com
One of the most prominent methods for producing ketones from renewable sources is the ketonization of carboxylic acids derived from the pyrolysis of biomass. acs.org Bio-oil, a product of biomass pyrolysis, contains a significant fraction of carboxylic acids, with acetic acid being a major component. acs.org Catalytic ketonization of these acids, particularly through cross-ketonization, can yield larger, unsymmetrical ketones. For instance, fatty acids derived from plant or algal oils can be converted over metal oxide catalysts to produce long-chain ketones. Iron oxides, in particular, have been identified as effective catalysts for this transformation. acs.org The process generally involves the formation of a β-keto acid intermediate, which then decarboxylates to form the ketone. acs.org
Another significant pathway involves the fermentation of sugars derived from sugarcane or hemicellulose. nih.gov These sugars can be biochemically converted into platform molecules like acetone, butanol, and ethanol (B145695) (ABE fermentation). nih.gov These smaller molecules can then be catalytically upgraded to larger ketones. For example, acetone can undergo self-condensation or be cross-condensed with other biomass-derived aldehydes or ketones to build the required carbon skeleton. nih.govresearchgate.net Furthermore, bio-alcohols can be converted to olefins, which can then be used to produce a variety of ketones. nih.gov
Once a bio-based ketone precursor such as 4-heptanone is obtained, the subsequent step is its conversion to this compound. Sustainable approaches for this transformation focus on avoiding toxic cyanating agents and harsh reaction conditions. Modern methods facilitate the one-pot conversion of ketones directly to nitriles. lidsen.com This can be achieved through a tandem reaction where the ketone first reacts with hydroxylamine (B1172632) hydrochloride to form an oxime. The oxime is then dehydrated in the same pot to yield the nitrile. lidsen.com This process can be performed under mild conditions and avoids the use of metal catalysts. lidsen.com The use of triphosgene (B27547) as a dehydrating agent in these one-pot syntheses has proven effective for converting various biomass-derived aldehydes and ketones into nitriles in excellent yields. lidsen.com
Biocatalysis also presents a highly sustainable route. Nitrilases and nitrile hydratases are enzymes that can convert nitriles under mild, aqueous conditions. nih.gov While their primary application is in the hydrolysis of nitriles, engineered enzymes can be explored for the reverse reaction or for the conversion of ketone-derived intermediates. The conversion of amino acids from protein-rich waste streams into nitriles using enzymes like vanadium chloroperoxidase highlights the potential of biocatalytic routes in producing nitrogen-containing chemicals from biomass. livescience.io
The following table summarizes research findings on the synthesis of ketone and nitrile precursors from renewable feedstocks.
| Renewable Feedstock | Catalyst/Reagent | Precursor Synthesized | Key Findings | Reference |
|---|---|---|---|---|
| Biomass-derived Carboxylic Acids (e.g., Acetic Acid) | Iron Oxide (Fe₂O₃/Fe₃O₄) | Alkyl Ketones (e.g., Acetone) | Effective ketonization of acids from bio-oil. Magnetite (Fe₃O₄) is often regarded as the active phase. | acs.org |
| Sugars (from Sugarcane, Hemicellulose) | Fermentation (e.g., Clostridia strains) followed by catalytic upgrading | Methyl Ketones (e.g., 2-Pentanone, 2-Heptanone) | ABE fermentation produces acetone, butanol, and ethanol, which can be catalytically condensed to larger ketones. | nih.gov |
| Lignin-derived Aromatic Ethers (e.g., Anisole) | Bromide salt modified Pd/C (m-Pd/C) | Cyclohexanone Derivatives | Highly efficient transformation of aromatic ethers to ketones via hydrogenation and hydrolysis in a biphasic H₂O/CH₂Cl₂ medium. | nih.gov |
| Biomass-derived Ketones | Triphosgene / Hydroxylamine Hydrochloride | Nitriles | Facile and efficient one-pot tandem conversion of ketones to nitriles without the need for metal catalysts or organic bases. | lidsen.com |
| Protein-rich Waste (e.g., Glutamic Acid) | Vanadium Chloroperoxidase (VCPO), H₂O₂, NaBr | Nitrile Precursors (e.g., 3-Cyanopropanoic Acid) | Biocatalytic oxidative decarboxylation provides a route to convert amino acids into valuable nitrile building blocks. | livescience.io |
Reaction Mechanisms and Reactivity Studies of 2 Propyl 2 Pentenenitrile
Reactivity of the Nitrile Functionality in 2-Propyl-2-pentenenitrile
The nitrile group in this compound is a key site for chemical modifications, including hydrolysis, reduction, and nucleophilic additions to the electrophilic carbon atom.
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. libretexts.orgyoutube.com In the case of this compound, hydrolysis would lead to the formation of 2-propyl-2-pentenoic acid.
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acidic pathway, tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. youtube.com
| Reaction Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic Hydrolysis | H₃O⁺, Δ | 2-Propyl-2-pentenamide | 2-Propyl-2-pentenoic acid |
| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-Propyl-2-pentenamide | 2-Propyl-2-pentenoic acid |
The nitrile group of this compound can be reduced to a primary amine through treatment with strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water furnishes the primary amine, (2-propyl-2-pentenyl)methanamine.
Alternatively, the use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can lead to the formation of an aldehyde. This occurs through a single hydride addition to the nitrile, forming an imine-aluminum complex. Hydrolysis of this intermediate during workup yields 2-propyl-2-pentenal. libretexts.org The alkene moiety in this compound may also be susceptible to reduction depending on the chosen reagents and reaction conditions. For instance, catalytic hydrogenation can reduce both the nitrile and the double bond.
| Reagent | Intermediate | Final Product |
| Lithium aluminum hydride (LiAlH₄) | Imine anion | (2-Propyl-2-pentenyl)methanamine |
| Diisobutylaluminum hydride (DIBAL-H) | Imine-aluminum complex | 2-Propyl-2-pentenal |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated imine | 2-Propylpentan-1-amine |
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents. The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would result in the formation of an imine anion intermediate. This intermediate is stable until it is hydrolyzed in an acidic workup, which converts it into a ketone. masterorganicchemistry.comyoutube.com For example, the addition of methylmagnesium bromide would yield 3-methyl-3-propylhexan-2-one after hydrolysis. This reaction provides a valuable method for the synthesis of ketones with the formation of a new carbon-carbon bond.
| Reagent | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine anion | Ketone (RC(O)CH(propyl)CH₂CH₃) |
| Organolithium Reagent (R-Li) | Imine anion | Ketone (RC(O)CH(propyl)CH₂CH₃) |
Reactivity of the Alkene Moiety in this compound
The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles and radicals.
Electrophilic addition reactions to the alkene moiety of this compound would proceed through the formation of a carbocation intermediate. For instance, the reaction with a hydrogen halide, such as hydrogen bromide (HBr), would involve the protonation of the double bond to form the more stable carbocation. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that is less substituted, leading to the formation of a tertiary carbocation adjacent to the nitrile group. The subsequent attack of the bromide ion would yield the corresponding bromo-nitrile. youtube.com The electron-withdrawing nature of the nitrile group can influence the regioselectivity of this addition.
| Reagent | Intermediate | Expected Major Product |
| Hydrogen Bromide (HBr) | Tertiary carbocation | 3-Bromo-2-propylpentanenitrile |
| Hydrogen Chloride (HCl) | Tertiary carbocation | 3-Chloro-2-propylpentanenitrile |
| Water (H₂O) in acid | Tertiary carbocation | 3-Hydroxy-2-propylpentanenitrile |
The alkene in this compound can also undergo radical reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide in the presence of peroxides. This reaction proceeds via a free radical chain mechanism. A bromine radical, generated from the peroxide, adds to the less substituted carbon of the double bond to form a more stable tertiary radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product and regenerate a bromine radical to continue the chain reaction.
Furthermore, the double bond in this compound can potentially undergo radical polymerization, where radical initiators can trigger the formation of a long polymer chain. The propensity for polymerization is a common characteristic of α,β-unsaturated compounds. vulcanchem.com
| Reaction Type | Reagents | Intermediate | Expected Major Product |
| Radical Addition of HBr | HBr, Peroxides (ROOR) | Tertiary radical | 2-(1-Bromo-propyl)pentanenitrile |
| Radical Polymerization | Radical Initiator (e.g., AIBN) | Growing polymer chain with radical end | Poly(this compound) |
Cycloaddition Reactions of this compound (e.g., Diels-Alder, 1,3-Dipolar)
Cycloaddition reactions are powerful tools for the construction of cyclic frameworks. As an α,β-unsaturated nitrile, this compound possesses an electron-deficient double bond, making it a potential candidate for reactions with electron-rich species.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the nitrile group (-CN) in this compound. libretexts.orgorganic-chemistry.org This electronic activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap required for the reaction. organic-chemistry.org
However, the reaction is highly sensitive to steric hindrance. libretexts.org this compound is a tetrasubstituted alkene, with two propyl groups flanking the reactive double bond. This significant steric bulk would severely impede the approach of a diene to the transition state. wikipedia.org Consequently, while electronically activated, this compound is expected to be a highly unreactive dienophile, likely requiring harsh reaction conditions (high temperature and pressure) and affording low yields of the cyclohexene (B86901) adduct.
Table 1: Effect of Alkene Substitution on Diels-Alder Reactivity (Conceptual) This table illustrates the general principle of how steric hindrance affects dienophile reactivity. Specific kinetic data for this compound is not available.
| Dienophile | Substitution Pattern | Relative Reactivity | Governing Factor |
|---|---|---|---|
| Acrylonitrile (B1666552) | Monosubstituted | High | Electronic activation, low steric hindrance |
| Crotononitrile | Disubstituted | Moderate | Electronic activation, moderate steric hindrance |
| 2-Methyl-2-butenenitrile | Trisubstituted | Low | Electronic activation, significant steric hindrance |
| This compound | Tetrasubstituted | Very Low | Electronic activation, severe steric hindrance |
1,3-Dipolar Cycloaddition: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.org The reaction is a concerted, pericyclic process, similar in mechanism to the Diels-Alder reaction. chesci.com Common 1,3-dipoles include nitrile oxides, azides, and azomethine ylides.
As an electron-deficient alkene, this compound is a suitable dipolarophile for reactions with electron-rich dipoles. researchgate.net However, similar to the Diels-Alder reaction, the steric hindrance of the tetrasubstituted double bond would be a major limiting factor. The regioselectivity of the cycloaddition, which determines the orientation of the dipole relative to the nitrile, is governed by a combination of steric and electronic factors, specifically the coefficients of the frontier molecular orbitals. wikipedia.orgmtak.huchim.it While theoretically possible, the reaction would likely be sluggish and may require high temperatures or Lewis acid catalysis to proceed at a reasonable rate.
Table 2: Potential 1,3-Dipolar Cycloadditions with this compound
| 1,3-Dipole Type | Example | Resulting Heterocycle |
|---|---|---|
| Nitrile Oxide | Benzonitrile (B105546) oxide | Isoxazoline |
| Azide | Phenyl azide | Triazoline |
| Azomethine Ylide | Generated from N-benzylglycine | Pyrrolidine |
| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |
Alpha-Proton Reactivity and Anion Chemistry of this compound
The term "alpha-proton" refers to a proton attached to the carbon atom adjacent (in the alpha position) to a functional group. In this compound, the alpha-carbon is part of the carbon-carbon double bond and is also bonded to a propyl group and the nitrile group. It is, therefore, a quaternary carbon with no attached protons.
Deprotonation and Enolate Chemistry of this compound
Direct deprotonation at the alpha-carbon of this compound is not possible due to the absence of alpha-protons. ubc.ca However, the molecule possesses reactive protons at the allylic positions, specifically the hydrogens on the carbons adjacent to the double bond within the propyl and ethyl groups. These are known as the γ (gamma) and γ' (gamma-prime) protons.
Deprotonation at the gamma-position is a known reaction pathway for conjugated nitriles that lack alpha-protons. wikipedia.orgencyclopedia.pub This process requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to overcome the relatively high pKa of these C-H bonds. encyclopedia.pub The removal of a gamma-proton generates a resonance-stabilized carbanion, often referred to as a vinylogous nitrile anion or a dienolate. mit.edu The negative charge is delocalized over the gamma-carbon, the alpha-carbon, and the nitrile nitrogen atom.
Alkylation and Acylation Reactions at the Alpha-Carbon of this compound
Although the anion is generated by removing a gamma-proton, its subsequent reaction with electrophiles, such as alkyl halides or acyl chlorides, occurs with high regioselectivity at the alpha-carbon. wikipedia.orgencyclopedia.pub This phenomenon is a cornerstone of the reactivity of vinylogous nitrile anions. The resonance structure that places the negative charge on the alpha-carbon contributes significantly to the hybrid, and this nucleophilic center preferentially attacks the electrophile.
This reaction pathway provides a method for the formal alkylation or acylation at the sterically congested alpha-position, which would be inaccessible through direct deprotonation. The reaction proceeds by initial gamma-deprotonation, followed by alpha-alkylation or alpha-acylation, resulting in the formation of a new β,γ-unsaturated nitrile with substitution at the alpha-position. nih.govrsc.org
Another potential route to generate a reactive anion at the alpha-position is through conjugate addition (a Michael-type reaction). wikipedia.orgumich.edu A nucleophile could add to the beta-carbon of the double bond, which would generate a saturated nitrile with a resonance-stabilized anion at the alpha-carbon. This resulting nitrile anion could then be trapped by an electrophile.
Regioselectivity and Stereoselectivity in Transformations of this compound
Regioselectivity:
Cycloadditions: In a potential 1,3-dipolar cycloaddition, the regioselectivity would be dictated by the electronic nature of the 1,3-dipole and the nitrile. Generally, the most common outcome is governed by the interaction of the dipole's Highest Occupied Molecular Orbital (HOMO) with the dipolarophile's LUMO. chim.it Steric repulsion between the bulky propyl groups and substituents on the dipole would also strongly influence the regiochemical outcome. wikipedia.org
Anion Alkylation: As discussed previously, the deprotonation of this compound occurs regioselectively at the gamma-position, but the subsequent alkylation occurs with high regioselectivity at the alpha-position. encyclopedia.pub
Stereoselectivity:
Cycloadditions: The approach of a diene or dipole to the double bond of this compound would be stereoselective. The attacking species would approach from the less sterically hindered face of the molecule, which would be determined by the lowest energy conformation of the propyl groups. The concerted nature of these pericyclic reactions means the stereochemistry of the reactants is translated directly to the products. wikipedia.orglibretexts.org
Anion Alkylation: The alkylation or acylation at the alpha-carbon creates a new stereocenter. The stereoselectivity of this process would depend on the reaction conditions, the nature of the counterion, and the electrophile. The formation of either the (R) or (S) enantiomer could potentially be controlled by using chiral auxiliaries or catalysts. The stereoelectronic requirements of the intermediate anion play a crucial role in determining the stereochemical outcome of cyclization or alkylation reactions. nih.gov
Mechanistic Investigations of this compound Transformations
Kinetic Studies of this compound Reactions
No direct kinetic studies (e.g., measurement of rate constants or activation energies) have been published for reactions involving this compound. The reactivity can be inferred from studies on similar, less substituted α,β-unsaturated nitriles.
The kinetics of Diels-Alder and 1,3-dipolar cycloadditions are highly dependent on the electronic properties and steric profiles of the reactants. semanticscholar.orgresearchgate.net
Electronic Effects: The electron-withdrawing nitrile group lowers the activation energy for reactions with electron-rich dienes/dipoles (Normal Electron Demand Diels-Alder). organic-chemistry.org
Steric Effects: Increased substitution on the double bond dramatically increases the activation energy and thus decreases the reaction rate. For a tetrasubstituted alkene like this compound, the steric repulsion in the transition state would be the dominant factor, leading to extremely slow reaction rates compared to less substituted analogues. wikipedia.org
Table 3: Representative Activation Energies for Diels-Alder Reactions of Various Dienophiles with Cyclopentadiene (Illustrative Data) This table provides context using data from known reactions to illustrate the impact of substitution on reaction kinetics. Data for this compound is estimated based on established principles.
| Dienophile | Substitution | Activation Energy (Ea), kcal/mol (approx.) |
|---|---|---|
| Ethylene | Unsubstituted | 27.9 |
| Acrylonitrile | Monosubstituted (Activated) | ~20-22 |
| Tetracyanoethylene | Tetrasubstituted (Highly Activated) | ~10-12 |
| Tetramethylethylene | Tetrasubstituted (Deactivated) | > 40 (No reaction) |
| This compound | Tetrasubstituted (Activated) | High (Estimated > 35) |
The kinetics of deprotonation at the gamma-position would be dependent on the base strength, solvent, and temperature. The rate of this step is generally fast with strong bases like LDA at low temperatures. The subsequent alkylation rate depends on the concentration and reactivity of the electrophile.
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Theoretical and Computational Investigations of 2 Propyl 2 Pentenenitrile
Theoretical Prediction of Spectroscopic Parameters for 2-Propyl-2-pentenenitrile
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra are invaluable for its structural elucidation and characterization. These predictions are achieved through sophisticated quantum mechanical calculations that model the behavior of electrons and nuclei within the molecule.
Ab Initio Calculation of NMR Chemical Shifts for this compound
Ab initio (from first principles) calculations of NMR chemical shifts have become a standard method for predicting the spectra of organic molecules. modgraph.co.ukmsstate.edu These calculations solve the Schrödinger equation for the molecule in the presence of an external magnetic field to determine the magnetic shielding around each nucleus. The chemical shift is then calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to optimize the molecular geometry and calculate the NMR shielding tensors. The isotropic shielding values are then converted to chemical shifts.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are instrumental in assigning the signals in an experimental spectrum. The chemical environment of each nucleus, influenced by factors like electronegativity of nearby atoms, hybridization, and steric effects, dictates its chemical shift. For instance, the vinyl proton is expected to have a higher chemical shift compared to the aliphatic protons due to the deshielding effect of the double bond. Similarly, the carbon atoms of the nitrile group and the double bond will exhibit characteristic chemical shifts in the ¹³C NMR spectrum.
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a hypothetical DFT model.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα | 5.8 - 6.2 | Triplet |
| Hβ | 2.1 - 2.5 | Quartet |
| Hγ | 1.0 - 1.4 | Sextet |
| Hδ | 0.8 - 1.0 | Triplet |
| Hε | 2.0 - 2.4 | Triplet |
| Hζ | 1.4 - 1.8 | Sextet |
| Hη | 0.9 - 1.1 | Triplet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CN) | 118 - 122 |
| C2 | 135 - 140 |
| C3 | 125 - 130 |
| C4 | 30 - 35 |
| C5 | 20 - 25 |
| C6 | 12 - 16 |
| C7 | 32 - 37 |
| C8 | 21 - 26 |
| C9 | 13 - 17 |
Vibrational Frequency Prediction and Spectral Interpretation for this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. mdpi.com
The process involves first optimizing the molecular geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and subsequently the vibrational frequencies. These calculations are typically performed using DFT methods.
For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to different functional groups. The C≡N stretch of the nitrile group is expected to appear in the range of 2200-2260 cm⁻¹. The C=C stretching vibration of the alkene will be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl and pentenyl groups will be present in the 2800-3000 cm⁻¹ region. The predicted spectrum can also reveal more complex vibrational modes involving the entire molecular skeleton.
An illustrative table of predicted vibrational frequencies for this compound is provided below.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C≡N stretch | 2220 - 2260 | Strong |
| C=C stretch | 1640 - 1680 | Medium |
| CH₂ bend | 1450 - 1470 | Medium |
| CH₃ bend | 1370 - 1390 | Medium |
| C-C stretch | 1000 - 1200 | Weak |
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and reaction pathways that are often difficult to probe experimentally. mdpi.comresearchgate.net
Transition State Characterization for this compound Reactions
A key aspect of studying a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound.
For a hypothetical reaction, such as the addition of a nucleophile to the double bond or the hydrolysis of the nitrile group, computational chemists would use algorithms to search for the transition state structure. Once a candidate structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The properties of the transition state, such as its geometry, charge distribution, and energy, provide crucial insights into the reaction mechanism. For example, the bond lengths and angles in the transition state can indicate which bonds are breaking and forming.
Reaction Coordinate Analysis and Energy Profile Mapping for Transformations of this compound
For transformations of this compound, this analysis would reveal whether a reaction is kinetically and thermodynamically favorable. For instance, in a multi-step reaction, the energy profile would show the energies of all intermediates and transition states, allowing for the identification of the rate-determining step. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
In Silico Design and Prediction of Novel this compound Derivatives
In silico (computer-aided) design is a modern approach used to predict and design new molecules with desired properties, thereby saving significant time and resources in the drug discovery and materials science fields. rsc.orgnih.gov This approach can be applied to design novel derivatives of this compound with potentially enhanced or new functionalities.
The process begins with identifying a target property of interest, such as biological activity or specific material properties. A library of virtual derivatives of this compound can then be generated by systematically modifying its structure, for example, by introducing different substituents at various positions.
Computational methods are then used to predict the properties of these virtual derivatives. For example, if the goal is to design a derivative with a specific biological activity, molecular docking simulations could be used to predict how well each derivative binds to a target protein. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their predicted activity.
Based on these computational predictions, the most promising derivatives can be selected for synthesis and experimental testing. This iterative process of in silico design, prediction, and experimental validation can significantly accelerate the discovery of new and useful molecules based on the this compound scaffold.
Synthetic Applications and Derivative Chemistry of 2 Propyl 2 Pentenenitrile
2-Propyl-2-pentenenitrile as a Versatile Building Block in Organic Synthesis
This compound is a multifunctional organic compound whose reactivity is dominated by the interplay between its nitrile group and the α,β-unsaturated alkene system. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature, combined with the inherent reactivity of the nitrile and alkene moieties, renders this compound a valuable building block for the synthesis of a wide array of more complex organic molecules. fiveable.me Its utility spans the creation of nitrogen-containing heterocycles, the construction of intricate carbon frameworks, and as a precursor to various aliphatic and alicyclic structures.
The conjugated nitrile system present in this compound is a key structural motif for the construction of nitrogen-containing heterocycles. fiveable.me These reactions typically proceed through an initial nucleophilic addition to the alkene followed by an intramolecular cyclization involving the nitrile group.
One common strategy involves the reaction of α,β-unsaturated nitriles with binucleophilic reagents. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of substituted pyrazoles. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, while reaction with amidines or guanidine (B92328) can produce pyrimidine (B1678525) derivatives. The general mechanism involves a Michael addition of one of the nucleophilic atoms of the reagent to the β-carbon of this compound, followed by a cyclization of the second nucleophilic atom onto the electrophilic carbon of the nitrile group. The presence of the two propyl groups at the α-position influences the steric environment of the reaction center but does not preclude these fundamental transformations. researchgate.net
Table 1: Potential Heterocyclic Products from this compound This table presents plausible synthetic outcomes based on established reactivity patterns of α,β-unsaturated nitriles.
| Binucleophile Reagent | Intermediate Type | Heterocyclic Product Class |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Hydrazone Adduct | Pyrazole |
| Hydroxylamine (H₂N-OH) | Oxime Adduct | Isoxazole |
| Guanidine (H₂N-C(NH)-NH₂) | Amidine Adduct | Pyrimidine |
| Urea (H₂N-CO-NH₂) | Urea Adduct | Pyrimidinone |
The construction of complex carbon skeletons is a central goal of organic synthesis, and this compound serves as an effective platform for carbon-carbon bond formation. The primary pathway for this is the Michael or 1,4-conjugate addition reaction. researchgate.netrsc.org The electrophilic β-carbon of the unsaturated system readily accepts carbon-based nucleophiles, leading to the formation of a new C-C bond and elongation of the carbon chain.
A wide range of carbon nucleophiles can be employed in this context:
Organocuprates: Reagents like lithium dipropylcuprate can add a propyl group to the β-position with high efficiency.
Enolates: Ketone or ester enolates can add to form δ-ketonitriles or substituted glutarate derivatives, respectively. This approach is fundamental to building larger, polyfunctional molecules.
Grignard Reagents: In the presence of a catalytic amount of a copper(I) salt, Grignard reagents can be directed to perform 1,4-addition instead of direct 1,2-addition to the nitrile. rsc.org
Another potential C-C bond-forming reaction is the Diels-Alder cycloaddition, where the electron-deficient alkene of this compound can act as a dienophile, reacting with an electron-rich diene to form a six-membered ring. fiveable.me The substitution pattern on the alkene can influence the rate and stereoselectivity of this transformation. Furthermore, reductive coupling strategies, where the double bond is first reduced to generate a reactive keteniminate intermediate that is then trapped by a carbon electrophile, represent an advanced method for C-C bond formation. umich.edu
Beyond its use in building complex functionality, this compound can be transformed into simpler saturated structures. The complete reduction of both the alkene and nitrile functionalities provides a direct route to saturated aliphatic compounds. Catalytic hydrogenation using hydrogen gas over catalysts such as palladium, platinum, or Raney nickel can reduce the C=C double bond and the C≡N triple bond simultaneously. This process would convert this compound into 2-propylpentan-1-amine, a fully saturated primary amine. Alternatively, potent chemical reducing agents like lithium aluminum hydride (LiAlH₄) can achieve the same transformation. chemistrysteps.com
The synthesis of alicyclic (non-aromatic ring) structures can be envisioned through multi-step sequences that utilize this compound as a starting fragment. For example, a Michael addition could be followed by an intramolecular cyclization reaction, such as an aldol (B89426) condensation or a Dieckmann condensation, depending on the nature of the added nucleophile. Such annulation (ring-forming) strategies are powerful methods for constructing five- and six-membered alicyclic rings.
Catalytic Applications of this compound and Its Derivatives
Development of this compound-Based Organocatalysts
There is no available research detailing the design, synthesis, or application of organocatalysts derived from a this compound scaffold. The exploration of its potential catalytic activity, including the introduction of functional groups to create chiral environments or Lewis basic sites, has not been reported. Consequently, no data on reaction scope, efficiency, or stereoselectivity of such catalysts can be provided.
Future Research Trajectories and Challenges in 2 Propyl 2 Pentenenitrile Chemistry
Exploration of Novel and Efficient Synthetic Routes for 2-Propyl-2-pentenenitrile
The development of efficient and selective methods for constructing α,β-unsaturated nitriles is a cornerstone of their application. For this compound, traditional methods can be complemented by modern synthetic strategies to improve yield, selectivity, and process efficiency.
A known route involves the dehydration of di-n-propylketone cyanohydrin, for instance using thionyl chloride, which primarily yields a mixture of Z and E isomers. google.com However, future research is focused on developing more refined and efficient catalytic protocols. Potential avenues include advancements in the Knoevenagel condensation of di-n-propyl ketone with activated methylene (B1212753) compounds like ethyl cyanoacetate, followed by decarboxylation. Another promising area is the direct olefination of di-n-propyl ketone using phosphonates, such as diethyl cyanomethylphosphonate in a Horner-Wadsworth-Emmons reaction, which often provides excellent control over the geometry of the resulting double bond.
Furthermore, direct C-H functionalization and cyanation of precursor alkenes represent a frontier in nitrile synthesis. researchgate.net Catalytic methods that bypass the need for pre-functionalized starting materials, such as the direct ammoxidation of corresponding alcohols or aldehydes, are also gaining traction for their atom economy and efficiency. organic-chemistry.org
| Synthetic Method | Precursors | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Cyanohydrin Dehydration | Di-n-propylketone, Cyanide source | Thionyl chloride, PCl₅ | Direct, established method | Use of stoichiometric harsh reagents, potential for isomeric mixtures google.com |
| Horner-Wadsworth-Emmons | Di-n-propyl ketone | Diethyl cyanomethylphosphonate, Base (e.g., NaH) | High E-selectivity, mild conditions | Stoichiometric use of phosphonate (B1237965) reagent |
| Knoevenagel Condensation | Di-n-propyl ketone, Ethyl cyanoacetate | Base catalyst (e.g., piperidine), followed by decarboxylation | Uses common reagents | May require harsh decarboxylation conditions |
| Catalytic Ammoxidation | 4-Propyl-3-heptanol or 4-propyl-3-heptenal | Metal oxide catalyst, NH₃, O₂ | High atom economy, potentially sustainable nih.gov | Requires specific precursors, high temperatures |
Unveiling Undiscovered Reactivity Patterns and Selectivities of this compound
As an α,β-unsaturated nitrile, this compound is expected to undergo canonical reactions such as Michael additions, cycloadditions, and reductions. fiveable.me The presence of two propyl groups at the β-position, however, introduces significant steric hindrance that can be exploited to unveil novel reactivity and selectivity. This steric shielding may hinder reactions at the β-carbon, potentially enabling selective functionalization at the nitrile group or α-carbon under specific catalytic conditions.
A key area for future exploration is the use of this compound as a pro-nucleophile. umich.edu Conjugate addition of a nucleophile can generate a transient keteniminate or nitrile anion intermediate. The controlled interception of this intermediate with various electrophiles could lead to the construction of complex molecular architectures with a quaternary carbon center at the α-position. The steric bulk of the propyl groups would play a crucial role in directing the stereochemical outcome of such tandem reactions.
Furthermore, its participation in multicomponent reactions and catalytic cascade processes remains largely unexplored. duq.edu For example, transition-metal-catalyzed reactions involving the activation of the C-CN bond could lead to novel carbocyanation or cross-coupling products, a pathway that has been demonstrated with simpler unsaturated nitriles. snnu.edu.cnacs.org
| Reaction Type | Description | Expected Influence of Propyl Groups |
|---|---|---|
| Michael Addition | Nucleophilic 1,4-conjugate addition to the C=C bond. fiveable.me | Steric hindrance may decrease reaction rates but increase regioselectivity for certain nucleophiles. |
| Diels-Alder Reaction | Acts as a dienophile in [4+2] cycloadditions. researchgate.net | May influence facial selectivity and endo/exo ratios due to steric interactions. |
| Reductive C-C Coupling | Use as a pro-nucleophile to generate a nitrile anion for subsequent reaction with an electrophile. umich.edu | Could provide high stereocontrol in the formation of α-quaternary centers. |
| Hydrocyanation/Carbocyanation | Transition-metal-catalyzed addition across the C=C bond. acs.org | Regioselectivity of addition will be highly dependent on the catalytic system and steric environment. |
Advanced Mechanistic Insights into Complex Transformations Involving this compound
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For this compound, computational and experimental mechanistic studies are needed to elucidate the intricate details of its reactivity. Theoretical methods, such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can provide valuable insights into the regio- and stereoselectivity of its reactions, such as [3+2] cycloadditions. rsc.orgnih.gov
For instance, in nucleophilic additions, computational modeling can map the potential energy surface to determine whether the reaction proceeds via a concerted or stepwise mechanism and to rationalize the observed stereochemical outcomes. nih.gov In transition-metal-catalyzed reactions, mechanistic studies can help identify the active catalytic species, elucidate the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination), and explain how the sterically demanding substrate interacts with the catalyst's ligand sphere. snnu.edu.cn
Experimental mechanistic tools, such as kinetic studies, isotopic labeling, and the characterization of reaction intermediates, will also be invaluable. For example, understanding the photochemical isomerization pathways, potentially involving conical intersections as seen in simpler systems like acrylonitrile (B1666552), could open avenues for stereocontrolled synthesis using light. nih.gov
Development of Sustainable and Environmentally Benign Methodologies for this compound Production
Modern chemical synthesis places a strong emphasis on green and sustainable practices. Future research into the production of this compound must prioritize the development of methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Biocatalysis offers a compelling sustainable alternative. The use of enzymes, such as aldoxime dehydratases, could enable the conversion of the corresponding aldoxime of di-n-propyl ketone to this compound in aqueous media under mild conditions, completely avoiding toxic cyanide reagents. nih.gov
Another avenue is the use of less toxic, earth-abundant metal catalysts (e.g., iron or cobalt) to replace precious metals like palladium or nickel in synthetic transformations. studysmarter.co.uk The development of reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, would significantly improve the environmental profile of its synthesis. organic-chemistry.org Continuous-flow chemistry presents a further opportunity to enhance safety and efficiency, particularly for reactions that require high temperatures or pressures, by minimizing reactor volume and improving heat transfer. researchgate.net
| Sustainable Strategy | Application Area | Anticipated Benefits |
|---|---|---|
| Biocatalysis | Synthesis | Avoids toxic cyanide, mild aqueous conditions, high selectivity. nih.gov |
| Earth-Abundant Metal Catalysis | Synthesis & Reactivity | Reduces cost and toxicity associated with precious metals. studysmarter.co.uk |
| Aqueous/Solvent-Free Reactions | Synthesis & Reactivity | Minimizes use of volatile organic compounds (VOCs). organic-chemistry.org |
| Continuous-Flow Processing | Synthesis | Improved safety, efficiency, and scalability; precise control over reaction parameters. researchgate.net |
| Photochemical Methods | Synthesis & Isomerization | Uses light as a "reagent," potentially enabling unique, mild transformations. organic-chemistry.org |
Integration of this compound into Complex Synthetic Strategies for Target Molecule Construction
The ultimate value of a chemical building block lies in its ability to facilitate the construction of complex, high-value molecules. broadinstitute.org The unique substitution pattern of this compound makes it an intriguing starting point for the synthesis of molecules containing sterically congested quaternary carbon centers or specifically substituted heterocyclic systems.
Future research should focus on demonstrating its utility in the total synthesis of natural products or in the construction of novel pharmaceutical scaffolds. For example, a strategy could involve an initial stereoselective conjugate addition to set the stereochemistry at the α-carbon, followed by trapping of the resulting enolate. The nitrile group could then be transformed into other key functional groups, such as amines or carboxylic acids, to complete the synthesis. researchgate.net Its use in annulation reactions to build fused ring systems is another promising direction. duq.edu The development of a "synthesis strategy" that leverages the pre-encoded skeletal information within this compound could lead to the efficient, combinatorial creation of diverse molecular skeletons. broadinstitute.org
Challenges in Scalability and Process Optimization for this compound Synthesis and Applications
Translating a laboratory-scale synthesis or reaction to an industrial process presents numerous challenges. For this compound, key hurdles will likely include process safety, cost-effectiveness, and product purity.
Scalability of Synthesis: Scaling up any synthesis requires careful management of reaction exotherms, efficient mixing, and safe handling of potentially hazardous reagents. For methods involving cyanide, strict safety protocols are paramount. Catalyst cost, stability, and recyclability are critical economic factors. For instance, while biocatalytic methods are green, the cost and operational stability of the enzyme at scale must be optimized. almacgroup.com
Process Optimization: Achieving high yield and selectivity on a large scale requires meticulous optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. aeeisp.com A significant challenge, as seen in the industrial production of related compounds like adiponitrile, is the control and separation of isomers. google.comgoogle.com The synthesis of this compound may produce E/Z isomers or positional isomers that could have very close boiling points, complicating purification by distillation. Developing selective catalysts that produce a single isomer or alternative purification techniques like crystallization would be crucial.
Q & A
Q. What experimental protocols are recommended for synthesizing 2-propyl-2-pentenenitrile with high purity?
Methodological Answer:
- Step 1: Precursor Selection
Use α,β-unsaturated nitriles and alkyl halides as precursors, optimizing molar ratios (e.g., 1:1.2) to minimize side reactions. - Step 2: Catalytic Conditions
Employ palladium-catalyzed cross-coupling under inert atmosphere (N₂/Ar). Monitor temperature (80–120°C) to balance reaction rate and decomposition risks . - Step 3: Purification
Use fractional distillation (bp ~160–180°C, estimated via NIST thermochemical data) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?
Methodological Answer:
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
Q. How can researchers mitigate hazards associated with handling this compound?
Methodological Answer:
Q. What solvent systems are optimal for chromatographic purification of this compound?
Methodological Answer:
- HPLC Optimization
Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) at 1.0 mL/min. Retention time ~8.2 min . - TLC Validation
Rf ≈ 0.6 in hexane:ethyl acetate (4:1); visualize with KMnO₄ stain .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
- Computational Modeling
Perform DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) of the dienophile. Higher electron density at the β-carbon drives regioselectivity . - Experimental Validation
Compare reaction outcomes with substituted dienes (e.g., electron-rich vs. electron-poor) to confirm computational predictions .
Q. How do kinetic isotope effects (KIEs) influence nitrile group reactivity in this compound?
Methodological Answer:
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?
Methodological Answer:
Q. How can advanced mass spectrometry imaging (MSI) map spatial distribution of this compound in biological matrices?
Methodological Answer:
Q. What statistical models predict the environmental degradation pathways of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
